N-(2,6-Dichloropyrimidin-4-yl)-1-(4-methylphenyl)methanimine
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Overview
Description
N-(2,6-Dichloropyrimidin-4-yl)-1-(4-methylphenyl)methanimine is a chemical compound that belongs to the class of pyrimidines This compound is characterized by the presence of a dichloropyrimidine moiety and a 4-methylphenyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichloropyrimidin-4-yl)-1-(4-methylphenyl)methanimine typically involves the reaction of 2,6-dichloropyrimidine with 4-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the methanimine linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichloropyrimidin-4-yl)-1-(4-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichloropyrimidine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2,6-Dichloropyrimidin-4-yl)-1-(4-methylphenyl)methanimine has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,6-Dichloropyrimidin-4-yl)-1-(4-methylphenyl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
N-(2,6-Dichloropyrimidin-4-yl)-1-(4-methylphenyl)methanimine can be compared with other similar compounds, such as:
N-(2,6-Dichloropyrimidin-4-yl)-1-phenylmethanimine: Lacks the 4-methyl group, which may affect its reactivity and biological activity.
N-(2,6-Dichloropyrimidin-4-yl)-1-(4-chlorophenyl)methanimine: Contains a chlorine atom instead of a methyl group, leading to different chemical properties.
N-(2,6-Dichloropyrimidin-4-yl)-1-(4-methoxyphenyl)methanimine: The presence of a methoxy group can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
920975-28-6 |
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Molecular Formula |
C12H9Cl2N3 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
N-(2,6-dichloropyrimidin-4-yl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C12H9Cl2N3/c1-8-2-4-9(5-3-8)7-15-11-6-10(13)16-12(14)17-11/h2-7H,1H3 |
InChI Key |
ZQQAGXOMJABVLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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